molecular formula C19H19Cl2N3O5 B11108580 N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

N-({N'-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11108580
M. Wt: 440.3 g/mol
InChI Key: KDHBYSIMWZHPHA-NUGSKGIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a hydrazinecarbonyl group linked to a dichlorophenyl moiety and a trimethoxybenzamide structure, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.

    Coupling with Trimethoxybenzoyl Chloride: The hydrazone intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. This step is typically performed in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the dichlorophenyl moiety, potentially converting the chlorides to other functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce dechlorinated analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. Its structural features suggest it could be effective in treating certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazinecarbonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the dichlorophenyl and trimethoxybenzamide moieties contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-({N’-[(E)-(4-Dimethylaminophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide
  • N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzoate

Uniqueness

Compared to similar compounds, N-({N’-[(E)-(2,4-Dichlorophenyl)methylidene]hydrazinecarbonyl}methyl)-3,4,5-trimethoxybenzamide stands out due to its specific substitution pattern on the aromatic rings. This unique arrangement enhances its reactivity and binding properties, making it a more versatile and potent compound for various applications.

Properties

Molecular Formula

C19H19Cl2N3O5

Molecular Weight

440.3 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C19H19Cl2N3O5/c1-27-15-6-12(7-16(28-2)18(15)29-3)19(26)22-10-17(25)24-23-9-11-4-5-13(20)8-14(11)21/h4-9H,10H2,1-3H3,(H,22,26)(H,24,25)/b23-9+

InChI Key

KDHBYSIMWZHPHA-NUGSKGIGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.